3-Bromo-4-(methoxycarbonyl)benzoic acid
Overview
Description
3-Bromo-4-(methoxycarbonyl)benzoic acid is an organic compound with the molecular formula C9H7BrO4. It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom at the third position and a methoxycarbonyl group at the fourth position. This compound is used in various chemical reactions and has applications in scientific research, particularly in the synthesis of pharmaceuticals and other organic compounds .
Preparation Methods
The synthesis of 3-Bromo-4-(methoxycarbonyl)benzoic acid typically involves several steps:
Nitration: The starting material, dimethyl terephthalate, undergoes nitration to introduce a nitro group.
Hydrolysis: The nitro compound is then hydrolyzed to form the corresponding carboxylic acid.
Hydrogenation: The nitro group is reduced to an amino group through hydrogenation.
Esterification: The amino compound is esterified to introduce the methoxycarbonyl group.
Bromination: The ester is brominated to introduce the bromine atom at the desired position.
Diazotization: Finally, the amino group is converted to a diazonium salt, which is then hydrolyzed to form the desired this compound
Industrial production methods often involve scaling up these reactions to produce the compound in larger quantities, ensuring high yield and purity.
Chemical Reactions Analysis
3-Bromo-4-(methoxycarbonyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Esterification and Hydrolysis: The methoxycarbonyl group can be hydrolyzed to form the corresponding carboxylic acid or esterified to form different esters.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for hydrolysis and esterification, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Bromo-4-(methoxycarbonyl)benzoic acid is used in various scientific research applications, including:
Pharmaceutical Synthesis: It serves as an intermediate in the synthesis of therapeutic compounds, such as SGLT2 inhibitors used in diabetes treatment.
Organic Synthesis: It is used in the synthesis of complex organic molecules, including retinoid X receptor-selective agonists.
Material Science: It is used in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 3-Bromo-4-(methoxycarbonyl)benzoic acid depends on its specific application. In pharmaceutical synthesis, it acts as a building block for more complex molecules. The bromine atom and methoxycarbonyl group provide reactive sites for further chemical modifications, allowing the compound to participate in various reactions that lead to the formation of the desired therapeutic agents .
Comparison with Similar Compounds
3-Bromo-4-(methoxycarbonyl)benzoic acid can be compared with similar compounds, such as:
4-Bromo-3-methoxybenzoic acid: This compound has the bromine and methoxy groups in different positions, leading to different reactivity and applications.
Methyl 4-(bromomethyl)benzoate: This compound has a bromomethyl group instead of a bromine atom, which affects its reactivity and the types of reactions it can undergo.
Methyl 3-bromo-4-methoxybenzoate: This compound has a similar structure but with a methoxy group instead of a methoxycarbonyl group, leading to different chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which provides distinct reactivity and makes it suitable for particular synthetic applications.
Properties
IUPAC Name |
3-bromo-4-methoxycarbonylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO4/c1-14-9(13)6-3-2-5(8(11)12)4-7(6)10/h2-4H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJGOZXACDNCTSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30595474 | |
Record name | 3-Bromo-4-(methoxycarbonyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30595474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
264272-63-1 | |
Record name | 3-Bromo-4-(methoxycarbonyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30595474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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